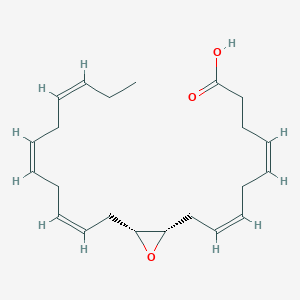

(+/-)10(11)-EpDPA

Description

Precursor Utilization: Docosahexaenoic Acid as a Substrate

Docosahexaenoic acid (DHA), an omega-3 fatty acid abundant in the brain and other tissues, serves as the primary precursor for the biosynthesis of (+/-)10(11)-EpDPA. biomol.comfrontiersin.org DHA can be metabolized by various enzymes, including cytochrome P450 (CYP) epoxygenases, which are responsible for the formation of epoxide derivatives. exlibrisgroup.comwikipedia.org These enzymes act on the multiple double bonds present in the DHA molecule, leading to a variety of epoxidized products, including 10(11)-EpDPA. nih.govresearchgate.net The availability of DHA as a substrate is a critical factor influencing the levels of its downstream metabolites. exlibrisgroup.com

Cytochrome P450 Monooxygenases in Fatty Acid Epoxidation

Cytochrome P450 Epoxygenase Isoforms in this compound Formation

Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, play a pivotal role in the metabolism of fatty acids. exlibrisgroup.commdpi.com Several CYP isoforms have been identified to possess epoxygenase activity, converting polyunsaturated fatty acids like DHA into their corresponding epoxides. nih.govmdpi.com

Multiple CYP subfamilies are involved in the epoxidation of DHA. nih.gov Research has shown that human recombinant CYPs from families 1 to 3 primarily act as epoxygenases. nih.gov Specifically, isoforms such as CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2 are known to be major epoxygenases of DHA. wikipedia.orgnih.govresearchgate.net While many of these isoforms preferentially epoxidize the terminal omega-3 double bond to form 19,20-EpDPA, some exhibit different regioselectivity. nih.gov For instance, CYP2C9 has been shown to oxidize DHA to 10(11)-EpDPA. nih.gov Additionally, members of the CYP3A and CYP4A subfamilies, such as CYP3A4 and CYP4A1, also contribute to DHA metabolism. nih.govmdpi.com CYP4F isoforms are also implicated in the metabolism of DHA. mdpi.com

Table 1: CYP Isoforms Involved in DHA Epoxidation

| CYP Subfamily | Specific Isoform(s) | Primary Product(s) from DHA | Reference |

|---|---|---|---|

| CYP1A | CYP1A2 | Epoxides | nih.govresearchgate.net |

| CYP2C | CYP2C8, CYP2C9, CYP2C19 | 19,20-EpDPA, 10,11-EpDPA | wikipedia.orgnih.govnih.gov |

| CYP2J | CYP2J2 | Epoxides, primarily 19,20-EpDPA | wikipedia.orgnih.gov |

| CYP3A | CYP3A4 | Epoxides | nih.gov |

| CYP4A | CYP4A1, CYP4A11 | Epoxides and hydroxylated products | mdpi.com |

| CYP4F | CYP4F2, CYP4F3A, CYP4F3B, CYP4F8, CYP4F12 | Epoxides and hydroxylated products | mdpi.com |

The epoxidation of DHA by CYP enzymes can occur at any of its six double bonds, leading to a range of regioisomers. nih.govresearchgate.net While many CYP isoforms show a preference for the terminal (19,20) double bond, the formation of 10(11)-EpDPA demonstrates that epoxidation also occurs at other positions. nih.govnih.gov The regioselectivity is dependent on the specific CYP isoform involved. nih.govnih.gov For example, studies with human recombinant enzymes have identified CYP2C9 as an isoform that produces 10(11)-EpDPA from DHA. nih.gov The formation of various epoxydocosapentaenoic acid (EDP) regioisomers, including 10(11)-EpDPA, has been confirmed through chemical epoxidation and subsequent analysis. nih.govresearchgate.net

Stereoselective Formation of this compound Enantiomers

The epoxidation of the 10,11-double bond of DHA results in the formation of two enantiomers: 10(R),11(S)-EpDPA and 10(S),11(R)-EpDPA. The formation of these stereoisomers is often a stereoselective process, with different CYP isoforms favoring the production of one enantiomer over the other. nih.govtargetmol.com This stereoselectivity is a crucial aspect of their biological activity. While detailed stereoselectivity for the formation of 10(11)-EpDPA by specific CYPs is less characterized compared to the terminal epoxide (19,20-EpDPA), the principle of stereoselective epoxidation by CYPs is well-established for polyunsaturated fatty acids. nih.gov

Soluble Epoxide Hydrolase-Mediated Metabolism of this compound

The bioactive epoxides of DHA, including this compound, are metabolized by soluble epoxide hydrolase (sEH). caymanchem.commedchemexpress.comglpbio.com This enzyme plays a critical role in regulating the levels and activity of these lipid mediators. nih.govpnas.org

Soluble epoxide hydrolase converts this compound to its corresponding diol, 10,11-dihydroxy-docosapentaenoic acid (10(11)-DiHDPA). nih.govvaccinescience.net This hydration reaction generally results in metabolites with reduced biological activity compared to the parent epoxides. wikipedia.orgvaccinescience.net this compound has been identified as a substrate for sEH, with a Km value of 5.1 µM for the human enzyme. caymanchem.commedchemexpress.comglpbio.com The conversion to 10(11)-DiHDPA is a key step in the metabolic cascade of DHA-derived epoxides. nih.gov This diol has also been shown to be produced from the action of cytochrome P450 epoxygenase on DHA. caymanchem.com

Structure

3D Structure

Properties

IUPAC Name |

(4Z,7Z)-9-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]nona-4,7-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-11-14-17-20-21(25-20)18-15-12-9-10-13-16-19-22(23)24/h3-4,6-7,10-15,20-21H,2,5,8-9,16-19H2,1H3,(H,23,24)/b4-3-,7-6-,13-10-,14-11-,15-12-/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZNJWZRJUGQCW-VABGYXHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC1C(O1)CC=CCC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501348088 | |

| Record name | (4Z,7Z)-9-{(2S,3R)-3-[(2Z,5Z,8Z)-2,5,8-Undecatrien-1-yl]-2-oxiranyl}-4,7-nonadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501348088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895127-65-8 | |

| Record name | (4Z,7Z)-9-{(2S,3R)-3-[(2Z,5Z,8Z)-2,5,8-Undecatrien-1-yl]-2-oxiranyl}-4,7-nonadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501348088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Pathways of +/ 10 11 Epdpa

Soluble Epoxide Hydrolase-Mediated Metabolism of (+/-)10(11)-EpDPA

Kinetic Parameters of sEH Interaction with this compound

Soluble epoxide hydrolase (sEH) is the primary enzyme responsible for the metabolic inactivation of this compound. nih.govfrontiersin.org The interaction between sEH and its substrates can be characterized by specific kinetic parameters, which provide insight into the efficiency of the enzymatic reaction. For the interaction between human sEH and this compound, the Michaelis-Menten constant (Km) has been determined. caymanchem.combiomol.comglpbio.commedchemexpress.com

The Km value represents the substrate concentration at which the enzyme operates at half of its maximum velocity. A lower Km value generally indicates a higher affinity of the enzyme for the substrate. Research has shown that this compound is a substrate for sEH with a Km value of 5.1 µM. caymanchem.combiomol.comglpbio.comlabclinics.commedchemexpress.com This indicates a notable affinity of sEH for this particular epoxide.

For comparison, other regioisomers of EpDPA exhibit different kinetic parameters with sEH. For example, (+/-)13(14)-EpDPA is considered a preferred substrate for sEH with a lower Km value of 3.2 µM, suggesting a higher affinity. targetmol.com In contrast, (+/-)7(8)-EpDPA has a higher Km of 15 µM, indicating a lower affinity for sEH compared to the 10(11)- and 13(14)-regioisomers. caymanchem.com

| Substrate | Enzyme | Km (µM) |

|---|---|---|

| This compound | Human sEH | 5.1 |

| (+/-)13(14)-EpDPA | Human sEH | 3.2 |

| (+/-)7(8)-EpDPA | Human sEH | 15 |

Interplay with Other Fatty Acid Metabolizing Enzymes and Pathways

The metabolic pathways of polyunsaturated fatty acids are complex and interconnected, with competition and interplay between different enzymatic systems. nih.govsci-hub.semdpi.com The precursor to this compound, docosahexaenoic acid (DHA), is a substrate for not only cytochrome P450 epoxygenases but also for cyclooxygenases (COX) and lipoxygenases (LOX). nih.govsci-hub.semdpi.comnih.gov This competition for the same substrate means that the relative activity of these enzyme families can influence the production of their respective bioactive metabolites. nih.govpnas.org

The formation of this compound via the CYP pathway represents one branch of DHA metabolism. sci-hub.se Concurrently, COX enzymes can convert DHA into prostanoids, while LOX enzymes produce various hydroxylated derivatives. sci-hub.senih.govmdpi.com The balance between these pathways can be influenced by various physiological and pathological conditions. For instance, an increase in the dietary intake of omega-3 fatty acids like DHA can shift the balance of eicosanoid production, potentially favoring the formation of CYP-derived epoxides like this compound over pro-inflammatory metabolites derived from omega-6 fatty acids. nih.gov

Once formed, this compound itself does not appear to be a significant substrate for COX or LOX enzymes. Its primary metabolic fate is hydrolysis by soluble epoxide hydrolase (sEH). wikipedia.orgnih.govfrontiersin.org However, the biological activities of this compound can indirectly influence other pathways. For example, some epoxy fatty acids have been shown to have anti-inflammatory effects, which can involve the modulation of signaling cascades that are also affected by COX and LOX products. mdpi.com

Furthermore, there is evidence of crosstalk between the sEH pathway and other signaling systems. For instance, peroxisome proliferator-activated receptors (PPARs) have been implicated in mediating some of the effects of epoxy fatty acids. mdpi.com This suggests that the biological consequences of this compound formation and degradation extend beyond a simple linear pathway and involve a network of interactions with other lipid-metabolizing enzymes and signaling molecules.

Biological Activities and Mechanistic Research of +/ 10 11 Epdpa

Role as an Endogenous Lipid Mediator and Signaling Molecule

(+/-)10(11)-epoxydocosapentaenoic acid, abbreviated as (+/-)10(11)-EpDPA, is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid (PUFA) docosahexaenoic acid (DHA). pnas.orgcaymanchem.com It is formed endogenously through the cytochrome P450 (CYP) epoxygenase pathway, which metabolizes DHA by epoxidizing the double bond at the 10,11-position. pnas.orgresearchgate.netnih.govcapes.gov.briu.edu This compound has been identified in various mammalian tissues and fluids, including the brain and spinal cord of rats, as well as in human serum, indicating its role as a native signaling molecule. pnas.orgcaymanchem.comresearchgate.netnih.govcapes.gov.brnih.gov

As a signaling molecule, the biological activity and concentration of this compound are tightly regulated. One of the primary routes of its metabolic inactivation is through hydrolysis by the enzyme soluble epoxide hydrolase (sEH), for which it is a substrate with a Michaelis constant (Km) value of 5.1 µM. pnas.orgcaymanchem.comresearchgate.netnih.govcapes.gov.brmedchemexpress.com This enzymatic conversion transforms the epoxide into its corresponding diol, (+/-)10,11-dihydroxydocosapentaenoic acid ((+/-)10,11-DiHDPA), which may possess its own distinct biological activities. caymanchem.com The function of this compound as a substrate for sEH highlights a critical control point in its signaling cascade. iu.edunih.govfrontiersin.org

| Property | Value | Source(s) |

| Formal Name | (±)-(4Z,7Z)-9-[3-(2Z,5Z,8Z)-2,5,8-undecatrien-1-yl-2-oxiranyl]-4,7-nonadienoic acid | pnas.orgcaymanchem.comresearchgate.netcapes.gov.br |

| Abbreviation | This compound; (±)10,11-EDP | pnas.orgcaymanchem.comresearchgate.net |

| CAS Number | 895127-65-8 | pnas.orgcaymanchem.comresearchgate.net |

| Molecular Formula | C22H32O3 | pnas.orgcaymanchem.comresearchgate.net |

| Formula Weight | 344.5 g/mol | pnas.orgcaymanchem.comresearchgate.net |

| Endogenous Precursor | Docosahexaenoic Acid (DHA) | pnas.orgresearchgate.netnih.govcapes.gov.br |

| Biosynthetic Pathway | Cytochrome P450 (CYP) Epoxygenase | iu.edunih.gov |

| Metabolizing Enzyme | Soluble Epoxide Hydrolase (sEH) | pnas.orgresearchgate.netnih.govcapes.gov.brfrontiersin.org |

Cellular and Molecular Mechanisms of Action

The epoxy metabolites of DHA, collectively known as epoxydocosapentaenoic acids (EDPs), are recognized for their ability to modulate the activity of various receptors and ion channels. iu.edunih.gov This modulation is a key mechanism through which they exert their diverse physiological effects. While direct evidence specifying the receptor and channel targets for the 10(11)-EpDPA isomer is still emerging, research on related EDP isomers provides insight into their potential mechanisms. For instance, the regioisomer (±)13(14)-EpDPA has been shown to activate large-conductance calcium-activated potassium (BKCa) channels in the smooth muscle of coronary arteries, contributing to vasodilation. mdpi.com This suggests that other EDPs, including this compound, may also interact with ion channels to regulate cellular functions.

Research indicates that this compound and related lipid mediators are involved in modulating key intracellular signaling pathways that control inflammation, cell growth, and metabolism.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical cascade in cellular signaling. While direct modulation by this compound is under investigation, related studies provide indirect links. For example, inhibition of soluble epoxide hydrolase (sEH), an enzyme that degrades EpDPAs, was found to increase the expression of phosphorylated ERK1/2 (a core component of the MAPK pathway) in a rat model. nih.govresearchgate.net However, this effect was primarily attributed to the accumulation of other epoxides (EETs) in that study. nih.govresearchgate.net Additionally, network pharmacology analyses have identified the MAPK pathway as a potential target of complex mixtures that alter the levels of this compound. nih.govbiorxiv.org

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is central to the inflammatory response. Specialized pro-resolving mediators (SPMs), a class of lipids that includes DHA metabolites, are known to interfere with NF-κB signaling. nih.gov Studies on human neuronal cells have shown that other DHA-derived epoxides, such as 19(20)-EpDPA, can prevent cytokine-induced increases in NF-κB gene expression. kcl.ac.uk Although a direct mechanistic link for the 10(11)-isomer has not been fully elucidated, correlational studies in humans have associated plasma levels of this compound with inflammatory conditions, suggesting a potential role in these pathways. kcl.ac.uknih.gov

PPAR Signaling: Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a major role in lipid metabolism and inflammation. targetmol.com It is well-established that PUFAs and their various metabolites can act as ligands for PPARs. mdpi.comtargetmol.com For instance, 17-Oxo-DPA, another derivative of DHA, has been identified as an agonist for PPARγ and a modulator of NF-κB signaling. medchemexpress.com While direct binding and activation of PPARs by this compound have not been definitively proven, network pharmacology studies have linked it to the PPAR signaling pathway, suggesting it may contribute to the broader regulatory functions of DHA metabolites on gene expression. nih.gov

Receptor and Channel Modulation

Research on Anti-Angiogenic Mechanisms

A significant area of research for this compound and other EDPs is their potent anti-angiogenic activity. caymanchem.comtargetmol.comglpbio.comresearchgate.net Angiogenesis, the formation of new blood vessels, is a critical process in both health and disease, including cancer.

Multiple studies have demonstrated that epoxy metabolites of DHA, including this compound, potently inhibit angiogenesis in various preclinical in vitro models. pnas.orgcaymanchem.comresearchgate.netnih.govcapes.gov.brnih.govnih.govglpbio.com These assays are crucial for understanding the direct effects of the compound on endothelial cells, which are the primary cells involved in forming new blood vessels. Research has shown that EDPs effectively suppress key steps in the angiogenic process, such as endothelial cell migration, proliferation, and the formation of capillary-like tube structures. pnas.orgresearchgate.net In contrast, the corresponding epoxy metabolites of the omega-6 fatty acid arachidonic acid, known as epoxyeicosatrienoic acids (EETs), often exhibit pro-angiogenic effects. pnas.orgiu.edufrontiersin.org This functional opposition highlights the distinct roles of omega-3 and omega-6 derived lipid mediators in regulating vascular biology.

| Model / Assay | Observed Effect of DHA Epoxides (EDPs) | Key Findings | Source(s) |

| Matrigel Plug Assay (in vivo) | Inhibition of VEGF- and FGF-2-induced angiogenesis | EDPs significantly reduced hemoglobin content in Matrigel plugs, indicating decreased blood vessel formation. | pnas.orgresearchgate.netnih.gov |

| Endothelial Cell Migration Assay | Suppression of migration | EDPs inhibited the movement of endothelial cells, a critical step for vessel sprouting. | pnas.orgresearchgate.net |

| Endothelial Tube Formation Assay | Inhibition of capillary-like structures | EDPs disrupted the ability of human umbilical vein endothelial cells (HUVECs) to form networks. | researchgate.net |

| Protease Production Assay | Suppression of protease production | EDPs reduced the secretion of proteases required for endothelial cells to invade the extracellular matrix. | pnas.orgresearchgate.net |

Mechanistic studies have begun to uncover the molecular targets through which EDPs exert their anti-angiogenic effects. A pivotal finding is that EDPs inhibit angiogenesis induced by potent growth factors such as Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor 2 (FGF-2). pnas.orgresearchgate.netnih.gov The inhibitory mechanism appears to be mediated through the VEGF Receptor 2 (VEGFR2). pnas.orgresearchgate.net By interfering with VEGFR2-dependent signaling, EDPs can block the downstream events that lead to endothelial cell proliferation and migration. pnas.orgresearchgate.net This action positions EDPs as endogenous negative regulators of a key angiogenic pathway. The diol metabolite, (+/-)10,11-DiHDPA, has also been shown to inhibit VEGF-induced angiogenesis, suggesting that the anti-angiogenic activity may be retained even after sEH metabolism. caymanchem.com These findings establish EDPs as important signaling molecules in an endogenous "angiogenic switch," where they functionally counteract the pro-angiogenic effects of EETs, thereby providing a mechanistic link between dietary omega-3 fatty acids and the regulation of vascular growth. pnas.orgnih.govcapes.gov.br

Inhibition of Angiogenesis in Preclinical in vitro Models

Research on Anti-Tumor Mechanisms

Preclinical research has identified this compound as a compound with notable anti-tumor activities. These effects are attributed to its ability to interfere with key processes that drive cancer progression, such as tumor growth, cell survival, and the formation of new blood vessels.

Inhibition of Tumor Growth in Preclinical in vitro Models

Epoxy metabolites of DHA, including this compound, have been reported to potently inhibit tumor growth in various in vitro assays. caymanchem.comnih.govcaymanchem.comglpbio.com These anti-tumor effects are linked to the compound's anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process for tumor expansion and metastasis.

Research has shown that epoxydocosapentaenoic acids (EDPs), the class of molecules to which this compound belongs, suppress angiogenesis induced by vascular endothelial growth factor (VEGF) and fibroblast growth factor 2 (FGF2). nih.gov The mechanism involves the inhibition of endothelial cell migration and the production of proteases, which are essential for remodeling the extracellular matrix during the formation of new vasculature. nih.gov This activity appears to be mediated through a VEGF receptor 2 (VEGFR-2) dependent pathway. nih.gov In preclinical models, the stabilization of EDPs in circulation through co-administration with a soluble epoxide hydrolase (sEH) inhibitor resulted in a substantial inhibition of primary tumor growth and metastasis by approximately 70%. nih.govresearchgate.net This is in stark contrast to the effects of corresponding metabolites from the omega-6 fatty acid arachidonic acid (epoxyeicosatrienoic acids), which were found to promote angiogenesis and tumor progression. nih.govcapes.gov.br The anti-angiogenic effect is also observed with the diol metabolite, (±)10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoic acid ((±)10(11)-DiHDPA), which is produced from this compound. caymanchem.com

Table 1: Preclinical Findings on Anti-Angiogenic and Anti-Tumor Effects of DHA Epoxides

| Experimental Model | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|

| In vitro Endothelial Cell Assays | Suppression of endothelial cell migration and protease production. | Inhibition of VEGFR-2 dependent signaling. | nih.gov |

| In vivo Matrigel Plug Assay | Inhibition of VEGF- and FGF2-induced angiogenesis. | Anti-angiogenic activity. | nih.gov |

| In vivo Tumor Models (with sEH inhibitor) | ~70% inhibition of primary tumor growth and metastasis. | Stabilization of EDPs, leading to sustained anti-tumor and anti-angiogenic effects. | nih.govresearchgate.net |

Investigation of Apoptosis Induction in Cancer Cells

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for its anti-tumor activity, as the evasion of apoptosis is a hallmark of cancer. While direct studies on the specific apoptotic pathways triggered by this compound are emerging, research on its parent compound, DHA, provides significant mechanistic insights. DHA is known to induce apoptosis in various cancer cell lines, including colon, breast, and prostate cancer, by modulating both the intrinsic and extrinsic pathways. mdpi.com

The extrinsic pathway is initiated by the binding of death ligands to receptors on the cell surface. frontiersin.org DHA has been found to trigger this pathway by increasing the expression of death receptors like FAS and TNF-related apoptosis-inducing ligand (TRAIL) receptors. mdpi.com The intrinsic, or mitochondrial, pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. creative-diagnostics.com DHA can promote apoptosis by downregulating anti-apoptotic proteins such as X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), and survivin, leading to the release of cytochrome c from mitochondria and subsequent caspase activation. mdpi.com

Table 2: Apoptotic Mechanisms Associated with the Parent Compound DHA

| Apoptotic Pathway | Molecular Target/Action | Cancer Cell Type (Example) | Reference |

|---|---|---|---|

| Extrinsic Pathway | Increases expression of death receptors (FAS, TRAIL-R, TNFR). Sensitizes cells to ligands like TNF-α. | Human colon adenocarcinoma | mdpi.com |

| Intrinsic Pathway | Downregulates anti-apoptotic proteins (XIAP, cIAP1, Survivin). | Human colon cancer | mdpi.com |

| General | Induces apoptosis. | Breast, lung, and colon cancer cells (for this compound). |

Synergistic Effects with Kinase Inhibitors

Research indicates that this compound exhibits synergistic effects when used in combination with kinase inhibitors, suggesting its potential as a component of future combination cancer therapies. This synergy is proposed to stem from the compound's own ability to inhibit specific protein kinases that are crucial for the growth and proliferation of cancer cells.

Kinase inhibitors are a class of targeted therapy that block enzymes called kinases, which are often overactive in cancer cells and drive malignant growth. By combining agents that target different components of these signaling pathways, it is possible to achieve a more potent anti-cancer effect. For example, a multi-kinase inhibitor like sorafenib (B1663141) can enhance the apoptotic and cell-cycle arrest effects of another kinase inhibitor, imatinib, in certain leukemia cells. While some combinations of kinase inhibitors may not produce synergistic effects in all contexts nih.govnih.gov, the findings for this compound suggest a promising avenue for enhancing the efficacy of existing targeted therapies.

Table 3: Principle of Synergistic Action with Kinase Inhibitors

| Compound | Proposed Mechanism of Action | Potential Synergistic Outcome | Reference |

|---|---|---|---|

| This compound | Inhibits specific protein kinases involved in cancer cell proliferation. | Enhanced anti-proliferative and pro-apoptotic effects when combined with other kinase inhibitors. | |

| Kinase Inhibitor (General) | Blocks the activity of specific tyrosine kinases driving oncogenic signaling. | Increased efficacy, potentially overcoming resistance mechanisms. |

Research on Anti-Inflammatory and Antihyperalgesic Mechanisms

In addition to its anti-cancer properties, this compound has been investigated for its role in modulating pain and inflammation. This research points to its potent effects in preclinical models of both inflammatory and nerve-related pain.

Impact on Inflammatory and Neuropathic Pain Models in Preclinical Studies

Numerous studies have reported that this compound and other monoepoxides derived from DHA demonstrate significant antihyperalgesic activity in preclinical models of inflammatory and neuropathic pain. caymanchem.comcaymanchem.comglpbio.comcaymanchem.com Hyperalgesia is an increased sensitivity to pain, which is a common symptom in these conditions. The antihyperalgesic effects of these epoxy fatty acids are reported to be potent. researchgate.net

Specifically, EDPs have been shown to mediate analgesia in a murine model of diabetic neuropathy. eicosis.com The activity of these epoxides is often enhanced when their metabolic degradation by the enzyme soluble epoxide hydrolase (sEH) is blocked. eicosis.com This indicates that the epoxide moiety is crucial for the observed bioactivity. These findings support the hypothesis that some of the well-known beneficial effects of dietary omega-3 fatty acids on pain and inflammation may be mediated through their conversion to these bioactive epoxide metabolites. researchgate.net

Table 4: Antihyperalgesic Activity of this compound in Preclinical Models

| Pain Model Type | Specific Model | Observed Effect | Reference |

|---|---|---|---|

| Inflammatory Pain | General models of inflammatory pain. | Antihyperalgesic activity. | caymanchem.comresearchgate.net |

| Neuropathic Pain | General models of neuropathic pain. | Antihyperalgesic activity. | caymanchem.comcaymanchem.comcaymanchem.com |

| Neuropathic Pain | Mouse model of diabetic neuropathy. | Analgesic effects. | eicosis.com |

Regulation of Pro-inflammatory Cytokine Production

The mechanisms underlying the anti-inflammatory effects of this compound involve the regulation of pro-inflammatory cytokines. Cytokines are signaling proteins that play a central role in orchestrating the inflammatory response.

In vitro studies using a human hippocampal progenitor cell line have demonstrated that metabolites of DHA, including EpDPAs, can prevent the increase in the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interferon-alpha (IFN-α) following an inflammatory stimulus. nih.govresearchgate.netsci-hub.se This effect was notably enhanced when the metabolites were co-administered with an inhibitor of soluble epoxide hydrolase (sEH), further highlighting the role of the intact epoxide in this anti-inflammatory action. sci-hub.se The ability of omega-3 PUFA metabolites to reduce inflammatory cytokines is a key component of their neuroprotective and anti-inflammatory profile. nih.govmdpi.com

Table 5: Regulation of Pro-inflammatory Cytokines by DHA Metabolites in vitro

| Cell Model | Inflammatory Stimulus | Cytokine Measured | Effect of DHA Metabolites (incl. EpDPAs) | Reference |

|---|---|---|---|---|

| Human Hippocampal Progenitor Cells | IL-1β, IL-6, IFN-α | IL-1β | Prevented cytokine-induced increase in production. | sci-hub.se |

| Human Hippocampal Progenitor Cells | IL-1β, IL-6, IFN-α | IL-6 | Prevented cytokine-induced increase in production. | sci-hub.semdpi.com |

| Human Hippocampal Progenitor Cells | IL-1β, IL-6, IFN-α | IFN-α | Prevented cytokine-induced increase in production. | sci-hub.se |

Modulation of Immunothrombosis in Preclinical Contexts

Research into the direct role of (+/-)10(11)-epoxydocosapentaenoic acid (this compound) in immunothrombosis is an emerging field. Immunothrombosis, a process involving the interplay between the immune system and coagulation, is a critical factor in various diseases. cardiff.ac.uk While direct evidence specifically detailing the modulation of immunothrombosis by this compound is limited, studies on its precursor, docosahexaenoic acid (DHA), and other omega-3 polyunsaturated fatty acids (n-3 PUFAs) provide context.

In older subjects hospitalized for COVID-19, a condition associated with significant immunothrombosis, intravenous treatment with n-3 PUFAs was found to decrease markers of immunothrombosis and increase the levels of precursors to pro-resolving lipid mediators. medrxiv.org Fatty acids are crucial in regulating inflammation, and an imbalance in their metabolism can lead to an increase in proinflammatory mediators. medrxiv.org The conversion of n-3 PUFAs like DHA into epoxide derivatives such as EpDPAs is a key metabolic pathway. researchgate.net These epoxides are generally considered to be anti-inflammatory. nih.gov Given that inflammation and thrombosis are tightly linked, the anti-inflammatory properties of DHA-derived epoxides suggest a potential, yet to be fully elucidated, role in mitigating immunothrombotic processes. cardiff.ac.ukresearchgate.net

Research on Neurogenic and Neuroprotective Roles

This compound, as a metabolite of DHA, is implicated in the neurogenic and neuroprotective effects associated with omega-3 fatty acids. Preclinical research, particularly in cellular models, has begun to uncover the mechanisms underlying these roles.

In vitro studies using a human hippocampal progenitor cell line (HPC0A07/03C) have demonstrated that DHA and its metabolites can counteract inflammation-induced deficits in neurogenesis. sci-hub.senih.govresearchgate.net Pre-treatment of these cells with DHA leads to an increase in various metabolites, including the CYP450 epoxygenase products 10(11)-EpDPA, 13(14)-EpDPA, and 19(20)-EpDPA. nih.govvaccinescience.net

This metabolic conversion is crucial for DHA's protective effects. When the progenitor cells were exposed to pro-inflammatory cytokines like interleukin 1-beta (IL-1β), IL-6, and interferon-alpha (IFN-α), a significant reduction in neurogenesis was observed. sci-hub.seresearchgate.net However, pre-treatment with DHA or co-treatment with its epoxygenase-derived metabolites, such as 19(20)-EpDPA, prevented this cytokine-induced reduction in neurogenesis. sci-hub.senih.gov The neurogenic and anti-apoptotic properties of these metabolites were further enhanced by the co-administration of an inhibitor of soluble epoxide hydrolase (sEH), the enzyme that degrades these epoxides. sci-hub.senih.govresearchgate.net This suggests that the epoxides themselves are the active neurogenic agents. nih.govresearchgate.net

| Preclinical Model | Inflammatory Stimulus | Key Intervention | Observed Effect on Neurogenesis | Reference |

|---|---|---|---|---|

| Human Hippocampal Progenitor Cells (HPC0A07/03C) | IL-1β, IL-6, IFN-α | DHA (precursor to 10(11)-EpDPA) | Prevented cytokine-induced reduction in neurogenesis markers (DCX+, Map2+). | sci-hub.seresearchgate.net |

| Human Hippocampal Progenitor Cells (HPC0A07/03C) | IL-1β, IL-6, IFN-α | CYP450 Epoxygenase Metabolites (e.g., 19(20)-EpDPA) | Prevented cytokine-induced reduction in neurogenesis. | nih.gov |

| Human Hippocampal Progenitor Cells (HPC0A07/03C) | IL-1β, IL-6, IFN-α | 17(18)-EpETE and 19(20)-EpDPA + sEH inhibitor (TPPU) | Enhanced the neurogenic effect compared to epoxides alone. | sci-hub.seresearchgate.net |

The same preclinical models used to study neurogenesis have also provided insights into the anti-apoptotic role of DHA metabolites. Pro-inflammatory cytokines are known to increase apoptosis in neuronal cells, a mechanism potentially involved in depression and other neurological disorders. sci-hub.senih.gov

In the human hippocampal progenitor cell model, treatment with IL-1β, IL-6, and IFN-α led to an increase in apoptosis, as measured by the marker Cleaved Caspase-3 (CC3). nih.govresearchgate.net Pre-treatment with DHA or co-treatment with its epoxygenase metabolites prevented this increase in apoptosis. sci-hub.senih.gov This demonstrates a direct anti-apoptotic effect of these lipid mediators in the context of inflammation. nih.gov The protective action was again amplified when the breakdown of the epoxides was blocked by an sEH inhibitor, confirming that compounds like EpDPAs are key mediators of the anti-apoptotic effects of their parent fatty acid, DHA. sci-hub.senih.govresearchgate.net

| Preclinical Model | Inflammatory Stimulus | Key Intervention | Observed Effect on Neuronal Apoptosis | Reference |

|---|---|---|---|---|

| Human Hippocampal Progenitor Cells (HPC0A07/03C) | IL-1β, IL-6, IFN-α | DHA (precursor to 10(11)-EpDPA) | Prevented cytokine-induced increase in apoptosis marker (CC3+). | researchgate.net |

| Human Hippocampal Progenitor Cells (HPC0A07/03C) | IL-1β, IL-6, IFN-α | CYP450 Epoxygenase Metabolites (e.g., 19(20)-EpDPA) | Prevented cytokine-induced increase in apoptosis. | nih.gov |

| Human Hippocampal Progenitor Cells (HPC0A07/03C) | IL-1β, IL-6, IFN-α | 17(18)-EpETE and 19(20)-EpDPA + sEH inhibitor (TPPU) | Enhanced the anti-apoptotic effect of the epoxides. | sci-hub.seresearchgate.net |

Epoxy metabolites of DHA, including the class of EpDPAs to which this compound belongs, are recognized for their anti-inflammatory activities in preclinical models. nih.gov These epoxides can decrease inflammatory and neuropathic pain. nih.gov

In studies with human hippocampal cells, DHA-derived metabolites were shown to prevent the activation of inflammatory transcription factors induced by cytokines. nih.gov Furthermore, co-treatment with specific CYP450 epoxygenase metabolites and an sEH inhibitor was capable of preventing the production of inflammatory cytokines that was otherwise stimulated by IL-1β, IL-6, or IFN-α. researchgate.net This highlights a direct immunomodulatory role at the cellular level. In a mouse model of cognitive impairment induced by a high-fat diet, brain tissue levels of various oxylipins, including EpDPAs, were analyzed in the context of neuroinflammation, although the specific contribution of 10(11)-EpDPA was not isolated. nih.govfrontiersin.org

Effects on Neuronal Apoptosis in Preclinical Models

Investigation in Specific Physiological and Pathophysiological Contexts

This compound is an endogenous metabolite that has been consistently detected in mammalian neural tissues. caymanchem.comglpbio.comlabclinics.com It is formed from the omega-3 fatty acid DHA through the action of cytochrome P450 (CYP) epoxygenase enzymes, which convert the double bond at the 10th and 11th carbon positions into an epoxide. caymanchem.comglpbio.comwikipedia.org

The presence of this compound has been confirmed in the brain and spinal cord of rats. caymanchem.comglpbio.comlabclinics.comcaymanchem.com Its concentration in these tissues is subject to modulation by the metabolic status of the organism. For instance, in a clinical study involving patients with major depression, dietary supplementation with DHA resulted in a significant 46% increase in the plasma levels of 10(11)-EpDPA. nih.govkcl.ac.uk This demonstrates that the levels of this specific epoxide can be influenced by dietary intake of its precursor.

Once formed, this compound is a substrate for the enzyme soluble epoxide hydrolase (sEH), which metabolizes it into the corresponding, and generally less biologically active, diol, 10,11-dihydroxydocosapentaenoic acid (10,11-DiHDPA). caymanchem.commedchemexpress.com The affinity of human sEH for this compound is characterized by a Michaelis constant (Km) value of 5.1 µM. caymanchem.comglpbio.comlabclinics.commedchemexpress.com

| Neural Tissue | Species | Key Findings | Reference |

|---|---|---|---|

| Brain | Rat | Detected as an endogenous DHA metabolite. | caymanchem.comglpbio.comlabclinics.com |

| Spinal Cord | Rat | Detected as an endogenous DHA metabolite. | caymanchem.comglpbio.comlabclinics.com |

| Plasma (as an indicator of systemic levels affecting neural tissue) | Human | Levels increased by 46% following dietary DHA supplementation in patients with depression. | nih.govkcl.ac.uk |

Research in Diabetic Nephropathy Models

Diabetic nephropathy (DN) is a serious complication of diabetes and a primary cause of end-stage renal disease. nih.gov Research into its molecular underpinnings has sought to identify key mediators in its pathogenesis and progression. nih.govresearchgate.net Multi-omics analyses combining RNA sequencing, proteomics, and metabolomics have been performed on kidney samples from both human patients and in vivo DN models to uncover these mechanisms. nih.govresearchgate.net

These comprehensive studies revealed that the development and progression of diabetic nephropathy are associated with significant metabolic disturbances, particularly the inhibition of linoleic acid metabolism and fatty-acid β-oxidation. nih.govfrontiersin.org In conjunction with these pathway-level changes, specific metabolites were found to be significantly altered. Metabolomics analysis of kidneys from db/db mice, a model for type 2 diabetes, showed that this compound was among several fatty acid-related metabolites that were significantly down-regulated compared to control db/m mice. frontiersin.org

Further integrated analysis identified a broader pattern of molecular changes, including the downregulation of the transporter protein ABCD3 and the fatty acyl-CoA activating enzymes ACOX1, ACOX2, and ACOX3. nih.govresearchgate.netresearchgate.net The reduction in these enzymes, which are crucial for fatty-acid β-oxidation, corresponds with the decreased levels of related metabolites, including this compound. frontiersin.org These findings suggest that a disruption in fatty acid metabolism, reflected by the reduced levels of this compound, is a feature of diabetic nephropathy. nih.govresearchgate.net

Table 1: Findings in a Diabetic Nephropathy (DN) Model

| Observation | Key Finding | Associated Molecules | Reference |

|---|---|---|---|

| Metabolic Pathway Alteration | Linoleic acid metabolism and fatty-acid β-oxidation are significantly inhibited during DN pathogenesis and progression. | Linoleic Acid, Fatty Acyl-CoA | nih.govfrontiersin.org |

| Metabolite Level Change | The level of this compound was significantly down-regulated in the kidneys of db/db mice. | This compound, Docosahexaenoic acid, 13'-HODE, Stearidonic acid | nih.govfrontiersin.org |

| Enzyme and Transporter Regulation | Downregulation of fatty acyl-CoA activated enzymes and a transporter protein. | ACOX1, ACOX2, ACOX3, ABCD3 | researchgate.netfrontiersin.orgresearchgate.net |

Research in Hepatic Cytochrome P450 Regulation and Lipid Metabolism

This compound is recognized as an epoxygenase metabolite of docosahexaenoic acid (DHA). caymanchem.com Its formation occurs through the epoxidation of the 10,11-double bond of DHA, a process mediated by cytochrome P450 (CYP) enzymes. caymanchem.comglpbio.comglpbio.com These enzymes are central to phase I metabolism, making molecules more polar for subsequent processing and elimination. mdpi.com

Research has identified several human CYP isoforms capable of producing this compound from its parent fatty acid. This highlights the role of the CYP system in endogenous lipid metabolism. mdpi.com The liver, a key site of metabolic activity, utilizes the P450 system to regulate hepatic lipid homeostasis. nih.gov

Studies using murine models have demonstrated a link between systemic inflammation and hepatic CYP expression. In a model of periodontitis, the resulting inflammation was found to potentially inhibit the expression of hepatic cytochrome P450 enzymes. nih.gov This disruption affected the omega-3 epoxidation pathway in the liver. While the direct precursor, DHA, was taken up normally, the levels of downstream metabolites were altered. Specifically, 10,11-diHDoPE, a diol formed from the hydrolysis of 10,11-EpDPA, was observed to decrease, and 10,11-EpDPA itself was below the detection limits in the liver of periodontitis-affected mice, suggesting a disruption in its metabolic pathway. nih.gov This indicates that inflammatory conditions can impact the hepatic regulation of CYP enzymes and consequently alter the metabolism of fatty acids like DHA into their epoxide derivatives. nih.gov

The regulation of lipid metabolism is crucial, and disruptions are linked to various pathologies. The accumulation of hepatic lipids can trigger the activation of nuclear receptors that, in turn, induce P450 expression to re-establish lipid balance through increased fatty acid metabolism. nih.gov The observation that this compound levels are reduced in the context of diabetic nephropathy, a condition characterized by metabolic dysregulation, further connects this lipid mediator to broader metabolic pathways. nih.gov

Table 2: Human Cytochrome P450 (CYP) Isoforms Producing this compound

| Enzyme Family | Specific Isoforms | Reference |

|---|---|---|

| CYP1 | CYP1A2 | mdpi.com |

| CYP2 | CYP2C8, CYP2C9, CYP2C19, CYP2J2 | mdpi.com |

| CYP3 | CYP3A4 | mdpi.com |

Analytical Methodologies and Quantitative Approaches in Research

Detection and Quantification of (+/-)10(11)-EpDPA in Biological Matrices

The analysis of this compound, a member of the oxylipin family, presents analytical challenges due to its low endogenous levels and susceptibility to degradation. nih.gov Robust analytical methods are essential for obtaining reliable and reproducible data from complex biological matrices such as plasma, serum, and tissues. nih.govcaymanchem.com

Proper sample collection and preparation are paramount for the accurate measurement of oxylipins like this compound. These initial steps are critical to prevent the artificial formation or degradation of the analyte, ensuring that the measured levels reflect the true endogenous concentrations.

Oxylipins are labile compounds susceptible to auto-oxidation and enzymatic degradation. escholarship.org Therefore, immediate processing of samples after collection is crucial. To minimize degradation, blood samples are often collected in tubes containing anticoagulants and immediately placed on ice. nih.govresearchgate.net Centrifugation to separate plasma is performed at low temperatures (e.g., 4°C). nih.govfrontiersin.org Once separated, plasma or other biological samples are typically stored at ultra-low temperatures (-80°C) until analysis to ensure long-term stability. nih.govnih.gov

To prevent ex vivo oxidation, antioxidants such as butylated hydroxytoluene (BHT) are often added during the sample preparation process. frontiersin.orgbiorxiv.org The stability of epoxides like this compound can also be compromised by hydrolysis to their corresponding diols, catalyzed by soluble epoxide hydrolase (sEH). caymanchem.comglpbio.com Therefore, rapid processing and appropriate storage are vital to inhibit such enzymatic activity.

A study on the effects of delayed blood processing demonstrated that storing whole blood on wet ice for up to two hours before centrifugation results in reasonably stable concentrations of most oxylipins, whereas storage at room temperature can lead to significant time-dependent increases in many of these compounds. escholarship.org

To ensure accurate quantification and to correct for analyte loss during sample extraction and instrumental analysis, internal standards are indispensable. nih.govfrontiersin.org For mass spectrometry-based methods, stable isotope-labeled internal standards are preferred. These standards are chemically identical to the analyte but have a higher mass due to the incorporation of isotopes like deuterium (B1214612) (²H or D).

For the analysis of epoxy-fatty acids, deuterated analogues such as 14(15)-EpETrE-d11 are commonly used. nih.gov The internal standards are added to the sample at the beginning of the extraction procedure. frontiersin.orgbiorxiv.org By comparing the signal of the endogenous analyte to the signal of the known concentration of the internal standard, precise quantification can be achieved, accounting for variability in sample recovery and matrix effects. nih.gov The choice of internal standard is critical, and it should ideally be structurally as similar as possible to the analyte being quantified. sciex.com

| Standard Type | Example | Purpose |

| Internal Standard | 14(15)-EpETrE-d11 | Corrects for analyte loss during sample preparation and analysis, improving accuracy and precision of quantification. nih.gov |

| Antioxidant | Butylated hydroxytoluene (BHT) | Prevents ex vivo oxidation of labile oxylipins during sample handling. frontiersin.orgbiorxiv.org |

Chromatography is a fundamental step in the analysis of this compound, serving to separate it from other structurally similar oxylipins and interfering components of the biological matrix before detection. nih.gov

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most widely used technique for the analysis of oxylipins, including this compound. nih.govcaymanchem.com Ultra-high performance liquid chromatography (UHPLC) offers significant advantages over conventional high-performance liquid chromatography (HPLC), including higher resolution, increased sensitivity, and faster analysis times. eag.comlabcompare.comijraset.com This is achieved by using columns with smaller particle sizes (typically less than 2 µm), which requires higher operating pressures. eag.comresearchgate.net

For the separation of oxylipins, reversed-phase (RP) chromatography is commonly employed, using columns such as C18. nih.govescholarship.orgfrontiersin.org The separation is achieved by using a gradient elution, where the composition of the mobile phase is changed over time. A typical mobile phase system consists of an aqueous solvent (often containing a weak acid like acetic acid or a buffer like ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent like methanol (B129727) or acetonitrile. frontiersin.orgfrontiersin.org

A targeted LC-MS/MS method can be developed to quantify a large number of oxylipins in a single run. For instance, a 22-minute gradient elution has been used to separate and quantify numerous oxylipins in plasma. nih.govfrontiersin.org The high specificity of LC-MS/MS is achieved by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, allowing for the distinction between isobaric compounds. caymanchem.commdpi.com

Table: Example UHPLC Gradient for Oxylipin Analysis

| Time (min) | % Mobile Phase B (Organic) |

|---|---|

| 0–1.0 | 25 |

| 1.0–2.5 | 40 |

| 2.5–4.5 | 42 |

| 4.5–10.5 | 50 |

| 10.5–12.5 | 65 |

| 12.5–14 | 75 |

| 14–14.5 | 85 |

| 14.5–20 | 95 |

| 20–20.5 | 95 |

| 20.5–22 | 25 |

This table is illustrative of a gradient profile used in oxylipin research and is based on data from published methods. nih.govfrontiersin.org

Gas chromatography, typically coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of fatty acids and their derivatives. researchgate.netnih.gov However, for non-volatile and thermally labile compounds like epoxides, derivatization is required to increase their volatility and thermal stability. nih.govresearchgate.net This process converts the fatty acids into more volatile esters, such as fatty acid methyl esters (FAMEs). researchgate.net

While GC-MS is a highly sensitive and accurate method, the need for derivatization can be a drawback, as it adds extra steps to the sample preparation process and can potentially introduce errors. caymanchem.com For this reason, LC-MS/MS is often the preferred method for the analysis of a broad range of oxylipins without derivatization. nih.govmdpi.com Nevertheless, GC-MS remains a valuable tool, particularly for the analysis of specific classes of lipids or when confirming results from LC-MS methods. nih.govnih.gov The analysis of epoxides in various matrices has been successfully performed using GC-MS, demonstrating its applicability in the field. diva-portal.orgresearchgate.net

Liquid Chromatography (LC), Ultra-High Performance Liquid Chromatography (UHPLC)

Mass Spectrometry-Based Detection

Mass spectrometry (MS) has become an indispensable tool for the detection and quantification of oxylipins, including (+/-)10(11)-epoxydocosapentaenoic acid (this compound). Its high sensitivity and specificity allow for the precise measurement of these lipid mediators in complex biological matrices.

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC), is a powerful technique for the analysis of this compound and other oxylipins. nih.govcaymanchem.com This method offers high specificity because analytes are separated chromatographically and then detected based on their unique mass-to-charge (m/z) transitions from a precursor ion to one or more product ions. caymanchem.com Technological progress in soft ionization MS/MS has enabled the multiplexed quantification of numerous oxidized lipids in a single analytical run, positioning oxylipins as key indicators of oxidative tissue injury in various diseases. nih.gov

LC-MS/MS methods are developed to be highly sensitive, with the ability to quantify hundreds of analytes in one analysis. caymanchem.comnih.gov For this compound, specific precursor and product ions are monitored using a scheduled multiple reaction monitoring (MRM) mode, which enhances the sensitivity and selectivity of the analysis. nih.gov The declustering potential, collision energy, and other MS parameters are optimized for each specific compound to ensure accurate quantification. nih.gov This approach is crucial for distinguishing between isomers, which can be a significant challenge in lipidomics. nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used to generate ions of analytes like this compound for mass spectrometry. nih.govkcl.ac.uk It is particularly well-suited for thermally labile and high-molecular-weight molecules. In the analysis of oxylipins, ESI is typically operated in the negative ion mode, as molecules like this compound readily form [M-H]⁻ ions. nih.gov For instance, a typical method might employ an electrospray voltage of -4.5 kV and an ion spray source temperature of 450°C to achieve optimal ionization. nih.gov Nanospray ionization (NSI), a lower-flow-rate version of ESI, can also be used, offering increased sensitivity. mzcloud.org The resulting ions are then guided into the mass analyzer for detection and fragmentation analysis.

Both targeted and untargeted metabolomics are employed in the study of this compound to answer different research questions.

Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites. In the context of this compound, a targeted LC-MS/MS method would be used to measure its absolute or relative concentration in biological samples. nih.gov These methods are hypothesis-driven and offer high sensitivity, precision, and quantitative accuracy. A highly sensitive LC-MS/MS method was developed for the quantitative profiling of 104 oxylipins, including this compound, in various biological samples, demonstrating wide linearity and a low limit of quantitation. nih.gov

| Analyte | Internal Standard | Recovery (%) | LLOQ (pg) | Linearity Range (pg) | Correlation Coefficient (r²) |

|---|---|---|---|---|---|

| This compound | 14(15)-EpETrE-d11 | 96.8 | 0.05 | 0.005–20 | 0.9953 |

This table summarizes key validation parameters for a targeted LC-MS/MS method for quantifying this compound, highlighting its high sensitivity and broad dynamic range. Data sourced from nih.gov.

Untargeted metabolomics profiling aims to measure as many metabolites as possible in a sample to identify global metabolic changes related to a specific condition or state. nih.govshimadzu.com This hypothesis-generating approach is often used for biomarker discovery. arizona.edu In a study on diabetic nephropathy, untargeted metabolomics analysis of mouse kidneys using LC-MS/MS revealed that this compound was among several fatty acid metabolites that were significantly downregulated in diabetic mice compared to controls. nih.gov This discovery helped to identify dysregulated lipid metabolism pathways as being fundamental to the disease's pathogenesis. nih.govresearchgate.net

Electrospray Ionization (ESI)

Immunochemical Methods (e.g., ELISA) for Oxylipin Quantification

While mass spectrometry is the dominant analytical technique for this compound, immunochemical methods like the enzyme-linked immunosorbent assay (ELISA) represent an alternative approach for quantifying certain oxylipins. nih.gov These methods rely on the specific binding of an antibody to its target antigen. nih.gov

For small molecules like oxylipins, a competitive ELISA format is typically used. nih.govabbexa.com In this setup, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the amount of analyte in the sample. abbexa.com

Immunochemical methods offer advantages such as cost-effectiveness and high throughput, making them suitable for screening large numbers of samples. nih.gov However, developing highly specific antibodies for small lipid mediators can be challenging, and there is a potential for cross-reactivity with structurally similar molecules, which can affect accuracy. caymanchem.com While ELISAs have been successfully developed for other oxylipins, such as dihydroxyoctadecenoic acids (DiHOMEs), their application specifically for this compound is not widely documented in the reviewed literature, with LC-MS/MS remaining the preferred method for its reliable and specific quantification. nih.gov

Application of Multi-Omics Strategies in (+)10(11)-EpDPA Research

Integration of RNASeq, Proteomics, and Metabolomics

Multi-omics strategies, which integrate data from different molecular levels (e.g., transcriptome, proteome, metabolome), provide a systemic and comprehensive understanding of complex biological processes. researchgate.net Such an approach was instrumental in elucidating the role of altered lipid metabolism, including changes in this compound levels, in the pathogenesis of diabetic nephropathy (DN). nih.govfrontiersin.org

In a key study, researchers combined RNA sequencing (RNASeq), proteomics, and metabolomics analyses of kidney tissues from DN patients and a diabetic mouse model. nih.govresearchgate.net The untargeted metabolomics data first identified a significant reduction in a number of fatty acid metabolites, including this compound, in the kidneys of diabetic mice. nih.gov

By integrating this finding with proteomics and RNASeq data, the researchers could construct a more complete picture of the underlying molecular dysregulation. nih.govnih.gov The proteomics data showed that fatty acid metabolism pathways were significantly disrupted. nih.gov Further integration with RNASeq data revealed that key regulatory enzymes in the linoleic acid metabolism pathway, which provides precursors for other fatty acids, were decreased. nih.govfrontiersin.org This included downregulation of enzymes such as COX1 and COX2. nih.gov The integrated analysis demonstrated that inhibited linoleic acid metabolism and fatty-acid β-oxidation led to the reduced levels of corresponding metabolites like this compound. nih.govfrontiersin.org This multi-omics approach successfully linked changes at the gene expression and protein levels to functional changes in the metabolome, providing robust evidence for the role of this pathway in DN progression. nih.govnih.gov

| Omics Level | Key Finding Related to this compound Pathway | Reference |

|---|---|---|

| Metabolomics | Significantly reduced levels of this compound and other fatty acid metabolites (e.g., linoleic acid, docosahexaenoic acid). | nih.gov |

| Proteomics | Disruption of fatty-acid metabolism pathways; reduced levels of transporter protein ABCD3 and fatty acyl-CoA activated enzymes (ACOX1, ACOX2, ACOX3). | nih.govnih.gov |

| Transcriptomics (RNASeq) | Decreased expression of key regulatory enzymes in the linoleic acid metabolism pathway (e.g., COX1, COX2, DES1). | nih.govfrontiersin.org |

This table illustrates how integrating metabolomics, proteomics, and transcriptomics data provided a comprehensive view of the dysregulation of the fatty acid metabolism pathway leading to reduced this compound levels in diabetic nephropathy. Data sourced from nih.govnih.govfrontiersin.org.

Network Pharmacology Approaches

Direct network pharmacology studies focusing exclusively on (+/-)10(11)-epoxydocosapentaenoic acid (EpDPA) are not extensively detailed in current scientific literature. Network pharmacology is a systems biology-based approach that investigates the complex interactions between drug components, their protein targets, and disease-related pathways, often visualized as a "drug-target-disease" network. mdpi.comfrontiersin.org This methodology is typically employed to elucidate the mechanisms of multi-component drugs or to understand complex diseases. mdpi.comnih.gov

While a dedicated network pharmacology analysis for this compound is not available, the compound has been identified and quantified in broader multi-omics and metabolomics studies that use network-based analytical concepts to understand disease states. These studies provide insights into the biological networks in which this compound participates.

Research Findings from Integrated Omics Analysis

In a multi-omics study investigating diabetic nephropathy in a db/db mouse model, this compound was identified as a key metabolite within dysregulated metabolic pathways. nih.govresearchgate.net The research integrated proteome, transcriptome, and metabolome data to analyze the molecular landscape of the disease. nih.gov

The analysis revealed that the levels of this compound, along with its precursor docosahexaenoic acid (DHA), were significantly downregulated in the kidneys of mice with diabetic nephropathy. nih.govresearchgate.net This change was linked to the significant inhibition of two major metabolic pathways: linoleic acid metabolism and fatty-acid β-oxidation. nih.gov The study identified several key regulatory enzymes whose decreased expression contributed to the reduced levels of related metabolites, including this compound. nih.gov

The findings from this integrated analysis highlight the compound's position within a complex metabolic network and its potential role as a biomarker in disease pathogenesis. The table below summarizes the key biological molecules and pathways associated with the observed changes in this compound levels in this research context. nih.govresearchgate.net

Table 1: Associated Molecules and Pathways for this compound from a Multi-Omics Study of Diabetic Nephropathy

| Category | Name | Finding in Disease Model | Citation |

|---|---|---|---|

| Metabolite | This compound | Significantly Downregulated | nih.govresearchgate.net |

| Associated Pathways | Linoleic Acid Metabolism | Significantly Inhibited | nih.govresearchgate.net |

| Fatty-Acids β-Oxidation | Significantly Inhibited | nih.govresearchgate.net | |

| Associated Precursor | Docosahexaenoic Acid | Significantly Downregulated | nih.govresearchgate.net |

| Key Regulatory Enzymes | COX1 (Cyclooxygenase-1) | Decreased | nih.gov |

| COX2 (Cyclooxygenase-2) | Decreased | nih.gov | |

| DES1 (Desaturase-1) | Decreased | nih.gov | |

| ACOX1 (Acyl-CoA Oxidase 1) | Decreased | researchgate.net | |

| ACOX2 (Acyl-CoA Oxidase 2) | Decreased | researchgate.net | |

| ACOX3 (Acyl-CoA Oxidase 3) | Decreased | researchgate.net | |

| Associated Transporter | ABCD3 | Decreased | researchgate.net |

Although these findings place this compound within a disease-relevant biological network, they are derived from a broader systems analysis rather than a specific network pharmacology study of the compound itself. A formal network pharmacology investigation would typically involve identifying the direct molecular targets of this compound and constructing a comprehensive interaction network to predict its pharmacological actions and mechanisms.

Preclinical Research Models and Experimental Designs

In Vitro Cell Culture Models

Human Hippocampal Progenitor Cell Lines (e.g., HPC0A07/03C)

The human hippocampal progenitor cell line HPC0A07/03C serves as a critical in vitro model for studying neurogenesis and the effects of various compounds on neural cells. These multipotent cells can proliferate and subsequently differentiate into neurons and glia, providing a platform to investigate molecular mechanisms relevant to neurodegenerative diseases and psychiatric disorders. In studies exploring the anti-inflammatory and neuroprotective properties of omega-3 fatty acids, this cell line has been used to analyze the production and effects of their metabolites. Research has demonstrated that DHA is metabolized within these hippocampal progenitor cells, leading to the formation of various epoxides, including 10(11)-EpDPA. This model allows for controlled investigations into how such metabolites influence cellular processes like neuroinflammation and neurogenesis, which are implicated in conditions like major depression.

Human Neuroblastoma Cell Lines (e.g., SH-SY5Y)

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model in neuroscience research, particularly for studying neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.gov These cells possess characteristics of dopaminergic neurons, and their ability to be differentiated into a more mature neuronal phenotype makes them suitable for investigating neurotoxicity and neuroprotection. nih.gov The SH-SY5Y line has been employed in studies where (+/-)10(11)-EpDPA was identified as a bioactive component of a larger mixture being tested. For instance, in Alzheimer's research, these cells are used to model the disease's pathology, and the effects of compounds on cell viability and apoptosis can be assessed. The use of SH-SY5Y cells helps in screening for compounds with potential neuroprotective effects and in elucidating the cellular pathways they modulate. biosynth.com

Assays for Angiogenesis Inhibition

The anti-angiogenic potential of this compound has been demonstrated in several in vitro assays that model different stages of new blood vessel formation. pnas.orgnih.govcapes.gov.br These assays are crucial for understanding how the compound interferes with the complex process of angiogenesis, which is vital for tumor growth and metastasis. pnas.orgnih.gov Key experimental findings show that epoxydocosapentaenoic acids (EDPs), including the 10(11)-EpDPA isomer, inhibit angiogenesis induced by growth factors like VEGF and fibroblast growth factor 2. pnas.orgnih.govcapes.gov.br The primary mechanism appears to be the suppression of endothelial cell migration and the production of proteases. nih.govcapes.gov.br

Commonly employed in vitro assays to evaluate these effects are summarized below.

| Assay Type | Purpose & Principle | Typical Finding with EDPs |

| Endothelial Cell Migration Assay (Wound Healing/Scratch Assay) | Measures the ability of endothelial cells (e.g., HUVECs) to migrate and close a "wound" created in a cell monolayer. | Suppression of endothelial cell migration. nih.gov |

| Tube Formation Assay | Assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix (e.g., Matrigel). | Inhibition of tube-like structure formation. |

| Aortic Ring Assay | An ex vivo model where a cross-section of an aorta is cultured in a gel matrix, allowing for the sprouting of new microvessels. This models multiple steps of angiogenesis. nih.gov | Reduced microvessel outgrowth from the aortic ring. |

| Protease Production Assays (Zymography) | Measures the activity of matrix metalloproteinases (MMPs) secreted by endothelial cells, which are required to degrade the extracellular matrix for cell invasion. | Decreased production and activity of proteases. nih.gov |

Assays for Tumor Growth and Apoptosis

In conjunction with its anti-angiogenic properties, this compound has been reported to directly inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. pnas.orgtargetmol.combiosynth.com Research suggests that these effects may be mediated through the inhibition of specific protein kinases involved in cancer cell proliferation. biosynth.com Studies have shown that EDPs can inhibit the growth of various tumor types, including those of the lung and breast. pnas.orgbiosynth.com

The following table outlines standard assays used to determine the anti-tumor and pro-apoptotic activity of compounds like this compound.

| Assay Type | Purpose & Principle | Typical Finding with EDPs |

| Cell Viability/Proliferation Assays (e.g., MTT, WST-1) | Quantifies the number of viable, metabolically active cells in a culture after treatment. A decrease indicates either cytotoxic or anti-proliferative effects. | Reduction in the number of viable tumor cells. |

| Apoptosis Assays (e.g., Annexin V/PI Staining) | Uses flow cytometry to differentiate between healthy, apoptotic, and necrotic cells. Annexin V binds to a marker on the surface of early apoptotic cells. | Increased percentage of apoptotic cancer cells. biosynth.com |

| Caspase Activity Assays | Measures the activity of caspases, a family of proteases that are key executioners of apoptosis. | Increased activation of caspases (e.g., Caspase-3/7). |

| Colony Formation Assay | Assesses the ability of single cancer cells to undergo sufficient division to form a colony. This measures long-term cell survival and proliferative capacity. | Reduced ability of tumor cells to form colonies. |

In vivo Animal Models

Inflammatory and Neuropathic Pain Models (e.g., Rat Models)

The antihyperalgesic (pain-reducing) properties of this compound have been evaluated using established in vivo rodent models of persistent pain. nih.govcaymanchem.comnih.gov These models are designed to mimic the chronic pain states seen in humans, such as those arising from inflammation or nerve damage. nih.gov The administration of docosahexaenoic acid epoxides has been shown to produce a direct antinociceptive effect in these models. nih.govnih.gov

Key animal models and the findings related to this compound are detailed below.

| Pain Model Type | Model Description | Pain Assessment Method | General Finding with DHA Epoxides |

| Inflammatory Pain | Typically induced by injecting an inflammatory agent (e.g., carrageenan or Complete Freund's Adjuvant) into the rat's hind paw, causing localized inflammation, swelling, and hypersensitivity. nih.gov | Thermal Hyperalgesia: Paw withdrawal latency in response to a heat source is measured. A shorter latency indicates hypersensitivity. researchgate.net | Reversal of heat-induced hyperalgesia, indicating an anti-inflammatory analgesic effect. nih.govnih.gov |

| Neuropathic Pain | Commonly created by surgical injury to a peripheral nerve, such as the sciatic nerve (e.g., Chronic Constriction Injury - CCI model) or by transecting spinal nerves. This leads to persistent pain-like behaviors. nih.govnih.govresearchgate.net | Mechanical Allodynia: Paw withdrawal threshold in response to non-painful mechanical stimuli (e.g., von Frey filaments) is measured. A lower threshold indicates allodynia. researchgate.netresearchgate.net | Attenuation of mechanical allodynia, demonstrating efficacy against nerve injury-induced pain. nih.govnih.gov |

Angiogenesis Models (e.g., Mouse Models)

The chemical compound this compound, an epoxygenase metabolite of docosahexaenoic acid (DHA), has been investigated for its role in angiogenesis, the formation of new blood vessels. Research utilizing various preclinical models, including in vitro assays and mouse models, has demonstrated its potent anti-angiogenic properties. caymanchem.comglpbio.combiomol.comlabclinics.comlubio.ch

Epoxy metabolites of DHA, such as this compound, have been reported to effectively inhibit angiogenesis and tumor growth. caymanchem.comglpbio.combiomol.comlabclinics.com Further studies have shown that (+/-)10(11)-DiHDPA, a diol metabolite derived from this compound, inhibits vascular endothelial growth factor (VEGF)-induced angiogenesis in mice, highlighting a key mechanism of its action. caymanchem.com The conversion of the epoxide to the diol is a critical step in this biological activity. These findings underscore the potential of the DHA-epoxide pathway in regulating blood vessel formation. caymanchem.com

Models of Inflammation (e.g., Mouse Models)

The role of this compound has been explored in several preclinical models of inflammation. This lipid mediator, along with other epoxy metabolites of DHA, has been shown to possess antihyperalgesic properties in mouse models of inflammatory and neuropathic pain. caymanchem.comglpbio.combiomol.comlabclinics.comlubio.chtargetmol.com This suggests an involvement in the modulation of pain signaling pathways during inflammatory processes.

In a murine model of periodontitis, a chronic inflammatory disease, researchers observed a significant disruption of the omega-3 fatty acid epoxidation pathway in the liver. nih.govresearchgate.net This was evidenced by the levels of several epoxydocosapentaenoic acids (EpDPAs), including 10(11)-EpDPA, being below the limit of detection in the liver tissues of mice with periodontitis. nih.gov This finding points to a systemic effect of localized inflammation on hepatic lipid metabolism, specifically suppressing the cytochrome P450 enzymes responsible for producing these anti-inflammatory mediators. nih.govresearchgate.net

Furthermore, the compound is a target of analysis in broader studies of inflammatory conditions. For instance, research designs for studying arthritis in murine models have included the analysis of oxidized lipids like 10(11)-EpDPA to understand the systemic changes associated with joint inflammation. cardiff.ac.uk

Models for Studying DHA Metabolism and Oxylipin Profiles

Preclinical models have been instrumental in elucidating the metabolic pathway of this compound. It is established as a key metabolite of docosahexaenoic acid (DHA), formed through the action of cytochrome P450 (CYP) epoxygenase enzymes which add an epoxide group to the 10,11-double bond of DHA. caymanchem.comglpbio.combiomol.commdpi.com This compound has been identified in various biological samples, including rat brain and spinal cord, as well as in human serum. caymanchem.comglpbio.combiomol.com

A critical aspect of its metabolism is its role as a substrate for the enzyme soluble epoxide hydrolase (sEH), which converts it to its corresponding diol, (+/-)10(11)-dihydroxy-docosapentaenoic acid (DiHDPA). caymanchem.comglpbio.combiomol.com This metabolic conversion is significant as both the epoxide and the diol forms can possess distinct biological activities.

Studies using human hippocampal progenitor cells have demonstrated that treatment with DHA leads to an increase in its downstream epoxygenase metabolites, including 10(11)-EpDPA. nih.govresearchgate.net Conversely, in a mouse model of periodontitis-induced inflammation, there was a noted suppression of the hepatic CYP enzymes that generate EpDPAs, indicating that inflammatory states can downregulate this metabolic pathway. nih.govresearchgate.net In diabetic mouse models (db/db), multi-omic studies of the kidneys revealed a significant decrease in the levels of this compound, linking altered DHA metabolism to the pathophysiology of diabetic complications. nih.govfrontiersin.orgresearchgate.net

Models for Diabetic Nephropathy Research

The db/db mouse is a widely used model for investigating the pathogenesis of type 2 diabetes and its complications, such as diabetic nephropathy. In this context, this compound has emerged as a relevant metabolite. A comprehensive multi-omics analysis of the kidneys from db/db mice identified a significant downregulation of this compound compared to control mice. nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net

This reduction was associated with broader metabolic dysregulation, specifically the inhibition of the linoleic acid metabolism and fatty-acid β-oxidation pathways within the kidney. nih.govfrontiersin.orgresearchgate.net The study highlighted that several key metabolites and enzymes in these pathways were decreased, pointing to a complex interplay of metabolic disturbances in the progression of diabetic nephropathy. nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net These findings suggest that a deficiency in specific DHA-derived lipid mediators like this compound may contribute to the renal pathology observed in diabetes.

Table 1: Findings in Diabetic Nephropathy Mouse Model

| Model | Tissue | Key Finding | Associated Pathway | Reference |

|---|---|---|---|---|

| db/db Mouse | Kidney | Significantly downregulated levels of this compound | Linoleic acid metabolism, Fatty-acid β-oxidation | nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net |

Assessment of Biomarkers and Lipid Mediator Profiles in Research Specimens

The quantification of this compound in biological samples is a component of lipid mediator profiling used to investigate various physiological and pathological states. It has been consistently detected in human serum and plasma, establishing it as an endogenous compound. caymanchem.comglpbio.combiomol.com

In clinical research, the profile of this and other oxylipins has been assessed for biomarker potential. For instance, a study involving patients with major depressive disorder found that plasma concentrations of 10(11)-EpDPA, along with other DHA-derived epoxides, increased following treatment with DHA. nih.govresearchgate.net Notably, higher levels of these metabolites were correlated with a reduction in depressive symptoms. nih.gov

In the context of cardiovascular disease, a study on patients with atherosclerotic coronary artery disease identified a two-oxylipin panel, which included 10,11-EpDPA, as a strong predictor of 5-year survival. frontiersin.orgnih.gov This highlights its potential utility as a prognostic biomarker. The compound is also included in targeted oxylipin profiling in studies of other conditions, such as amyotrophic lateral sclerosis, and is a component of commercially available standards for liquid chromatography-mass spectrometry (LC-MS) analysis. biorxiv.orgbertin-bioreagent.com

Table 2: Summary of this compound in Human Studies

| Study Context | Specimen | Key Finding | Implication | Reference |

|---|---|---|---|---|

| Major Depressive Disorder | Plasma | Levels increased with DHA treatment; higher levels correlated with lower symptom severity. | Potential role in the therapeutic effects of DHA. | nih.govresearchgate.net |

| Atherosclerotic Coronary Artery Disease | Plasma | Part of a two-oxylipin panel that predicted 5-year survival. | Potential prognostic biomarker. | frontiersin.orgnih.gov |

| General Endogenous Profiling | Serum | Detected as a normal constituent of human blood. | Confirms its presence as an endogenous lipid mediator. | caymanchem.comglpbio.combiomol.com |

Table 3: Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| This compound | (±)-10(11)-epoxydocosapentaenoic acid |

| (+/-)10(11)-DiHDPA | (±)10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoic acid |

| DHA | Docosahexaenoic Acid |

| VEGF | Vascular Endothelial Growth Factor |

| EpDPAs | Epoxydocosapentaenoic acids |